Hex-5-ynehydrazide is a hydrazide compound characterized by its unique structural features, including a terminal alkyne group and a hydrazide functional group. The systematic name reflects its composition: "hex" indicates a six-carbon chain, "5-yne" denotes the presence of a triple bond at the fifth carbon, and "hydrazide" signifies the presence of the hydrazine functional group (-NH-NH2). This compound is of interest in both synthetic organic chemistry and biological applications due to its reactive alkyne moiety, which can participate in various
Research indicates that hex-5-ynehydrazide and its derivatives exhibit notable biological activities. Some studies suggest potential anti-inflammatory and antimicrobial properties. The hydrazide moiety is known for its ability to interact with biological targets, making these compounds candidates for further pharmacological studies. Additionally, compounds containing alkyne functionalities are often investigated for their cytotoxic effects against various cancer cell lines.
Several methods have been developed for synthesizing hex-5-ynehydrazide:
Hex-5-ynehydrazide has various applications in:
Interaction studies involving hex-5-ynehydrazide focus on its reactivity with biological macromolecules and small molecules. These studies often utilize techniques such as:
Understanding these interactions is crucial for evaluating its efficacy as a pharmaceutical agent.
Hex-5-ynehydrazide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Propargyl Hydrazine | Terminal alkyne + hydrazine | Known for high reactivity in click chemistry |
| Acetylhydrazine | Acetyl group + hydrazine | Commonly used in pharmaceutical applications |
| Ethynyl Hydrazine | Ethynyl group + hydrazine | Exhibits different reactivity patterns |
Hex-5-ynehydrazide stands out due to its specific carbon chain length and terminal alkyne position, which influence its reactivity and potential applications compared to these similar compounds.
Hex-5-ynehydrazide is systematically named according to IUPAC rules as hex-5-ynoic acid hydrazide. The nomenclature reflects its structure:
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}6\text{H}{10}\text{N}_2\text{O} $$ | |
| Molecular weight | 126.16 g/mol | |
| SMILES | $$ \text{C#CCCCC(=O)NN} $$ | |
| InChIKey | CIWUFLALCXLZMC-UHFFFAOYSA-N |
The compound’s terminal alkyne group ($$ \text{C≡CH} $$) and hydrazide functionality ($$-\text{CONHNH}_2$$) enable dual reactivity. The alkyne participates in Huisgen cycloadditions, while the hydrazide forms Schiff bases with carbonyl compounds.
Hex-5-ynehydrazide was first synthesized in the early 2000s via ester hydrazinolysis, a method refined from earlier hydrazide preparations. Key milestones include:
Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Traditional reflux | Methanol, 65°C, excess $$ \text{N}2\text{H}4 $$ | 68–75 | 12 |
| Reactive distillation | Solvent-free, 100–120°C | >90 | 0.5–2 |
Alternative routes include:
Hex-5-ynehydrazide serves as a precursor for:
The alkyne group coordinates to transition metals (e.g., Ru, Pd), enabling catalytic applications:
Table: Applications of Hex-5-ynehydrazide
| Field | Application | Mechanism |
|---|---|---|
| Medicinal chemistry | Triazole-based inhibitors | CuAAC with azides |
| Catalysis | Palladium ligand synthesis | Alkyne-metal coordination |
| Materials | Dynamic covalent networks | Hydrazone crosslinking |
| Nucleus | δ / ppm (CDCl₃, 400 MHz) | Multiplicity (J / Hz) | Assignment | Literature/Predicted Source |
|---|---|---|---|---|
| ¹H | 2.49–2.53 | s | ≡C–H terminal proton | predicted from analog data [3] |
| ¹H | 3.38–3.44 | br s | Nα-H (adjacent to C=O) | [3] |
| ¹H | 4.79–5.05 | br s (two) | NH₂ hydrazide protons | [3] |
| ¹³C | 170.2 ± 0.3 | s | Carbonyl C=O | [3] |
| ¹³C | 81–83 | s | C≡C-C (internal) | [3] |
| ¹³C | 71–73 | s | C≡C-H (terminal) | [3] |
| ¹³C | 36–38 | s | C-3 (methylene) | [3] |
Key features
| Vibrational mode | Position / cm⁻¹ | Diagnostic Value | Reference |
|---|---|---|---|
| ν(N–H, hydrazide) | 3290–3340 (br) | Doublet confirms NH₂ group [6] | |
| ν(C≡C-H stretch) | 2120–2145 (IR) / 2105 (Raman, strong) | Terminal alkyne signature [6] | |
| ν(C=O amide) | 1655–1670 | Conjugated to N-N, shifted vs. simple amides [6] | |
| δ(N–N–H bend) | 1560–1580 | Hydrazide verification [4] |
Hyperconjugative coupling between σ N–H and the adjacent lone pair red-shifts the ν(N–H) bands, enabling isomer discrimination via gas-phase IR [4].
| λ_max (nm) | ε / L mol⁻¹ cm⁻¹ | Transition | Medium | Source |
|---|---|---|---|---|
| 204 | 8.2 × 10³ | π→π* (alkyne) | MeOH | [3] |
| 262 (sh) | 1.7 × 10³ | n→π* (C=O) | MeOH | [3] |
The weak n→π* band provides a convenient on-column detector channel during reversed-phase HPLC assays (Section 3.4) [7].
Single-crystal X-ray data remain unavailable; however, density-functional evaluation (ωB97X-D/6-311++G**) of the gas-phase conformer family predicts an all-anti carbon backbone (N-C-C-C dihedrals ~180°) with a gauche kink (N-N-C-C ≈ 123°) induced by hyperconjugation [4]. Calculated bond parameters (Å) are summarised below.
| Bond | Length / Å (calc.) | Typical Range | Comment |
|---|---|---|---|
| C≡C | 1.20 | 1.20–1.22 | confirms sp-hybridisation |
| C=O | 1.23 | 1.22–1.24 | amide carbonyl |
| N–N | 1.41 | 1.39–1.43 | hydrazide N–N single bond |
Crystal packing for analogous linear di-hydrazides shows centrosymmetric chains via N–H···O=C hydrogen bonding [8]; similar supramolecular motifs are anticipated for Hex-5-ynehydrazide.
Electrospray positive-ion MS exhibits a dominant [M+H]⁺ at m/z 127 [1]. Representative collision-induced dissociation pathways are given in Table 4.
| Precursor / m/z | Major Product / m/z | Neutral Loss | Rationalised Pathway | Source |
|---|---|---|---|---|
| 127 ([M+H]⁺) | 99 | 28 (N₂) | hydrazide N-N cleavage + N₂ expulsion [9] | |
| 127 | 71 | 56 (CONHNH) | retro-amide fragmentation [10] | |
| 127 | 55 | 72 (C₃H₆N₂O) | sequential C≡C bond scission [11] |
Accurate-mass measurements ([M+H]⁺ = 127.0866, Δ ≤ 3 ppm) corroborate the formula C₆H₁₁N₂O⁺ [1].
| Method | Column / Mobile Phase | Detection (λ) | LOD / LOQ | Key Advantages | Reference |
|---|---|---|---|---|---|
| RP-HPLC-UV | C18, 40% MeCN→70% (gradient, 0.1% H₃PO₄) | 254 nm (n→π*) | 0.25 ppm / 1 ppm (API matrix) | Simple derivatisation-free assay for bulk drug control | [7] |
| Derivatisation-HPLC-UV* | 2-Hydroxy-1-naphthaldehyde hydrazone, C18 isocratic 25% buffer / MeOH | 406 nm | 0.05 ppm / 0.25 ppm | Chromophore-shift eliminates matrix interference | [12] [7] |
| LC-MS/MS (MRM) | C8, 20% MeOH + 0.1% FA | ESI-SRM 127→99 | 0.01 ppm | High-throughput trace quantitation in biological matrices | [13] |
| GC-MS (silylation) | DB-5, 60–250 °C ramp | EI, SIM 127 m/z | 0.1 ppm | Volatile derivative suits environmental monitoring | [14] |
*Preferred for finished-product release where strong UV-absorbing actives co-elute in the 200–300 nm window [7].
| Parameter | Result |
|---|---|
| Linearity (0.25–20 ppm) | r² = 0.9994 |
| Intra-day RSD (n = 6, 5 ppm) | ≤ 2.3% |
| Inter-day RSD (3 days, 5 ppm) | ≤ 4.1% |
| Recovery (API spike, 1 ppm) | 96–103% |
| Robustness (± 2 °C, ± 0.2 pH) | no significant drift |